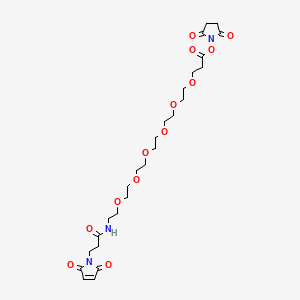

Mal-amido-PEG6-NHS

Description

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). chempep.com First utilized in biological applications in the 1970s to extend the circulation time of proteins, PEG linkers have become indispensable in drug delivery, bioconjugation, and materials science. chempep.com

The key properties of PEG linkers that contribute to their widespread use include:

Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous solutions. chempep.com This is particularly advantageous for improving the solubility of poorly water-soluble drugs. biochempeg.com

Biocompatibility: PEG is known for its minimal toxicity and is approved by regulatory bodies for various biomedical uses. chempep.com

Low Immunogenicity: PEG generally does not provoke a significant immune response. chempep.combroadpharm.com

Flexibility: The structure of PEG allows for free rotation, providing conformational flexibility to the linked molecules. chempep.com

Tunable Length: The number of ethylene glycol units can be precisely controlled, allowing for the creation of linkers with specific lengths to suit different applications. chempep.com

PEG linkers can be classified as either monodispersed or polydispersed. broadpharm.com Monodispersed PEGs, like the PEG6 in Mal-amido-PEG6-NHS, have a precisely defined number of repeating units and therefore a specific molecular weight. broadpharm.com This precision is critical in applications where the exact distance between conjugated molecules needs to be controlled. sigmaaldrich.com

Heterobifunctional Linkers: Design Principles and Significance

Heterobifunctional linkers possess two different reactive groups, enabling the sequential conjugation of two different types of molecules. This is a significant advantage over homobifunctional linkers, which have two identical reactive groups and can lead to unwanted polymerization or self-conjugation. thermofisher.com The use of heterobifunctional linkers allows for a more controlled, two-step reaction process. thermofisher.com These linkers are fundamental in the development of antibody-drug conjugates (ADCs), where they connect a specific antibody to a potent drug molecule. nih.gov

The maleimide (B117702) group is a key component of this compound, valued for its high reactivity and specificity towards thiol (sulfhydryl) groups, which are found in the amino acid cysteine. ontosight.ai This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5) to form a stable thioether bond. axispharm.com The reaction is highly chemoselective, meaning the maleimide group preferentially reacts with thiols over other functional groups like amines, which is approximately 1,000 times slower at neutral pH. axispharm.com This specificity is crucial for site-specific modification of proteins and other biomolecules. axispharm.comnih.gov

The high reactivity of the maleimide is attributed to its electron-deficient nature, making it susceptible to nucleophilic attack by thiols. ontosight.ai This has made maleimide chemistry a cornerstone in bioconjugation for applications such as:

Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies for targeted cancer therapy. axispharm.com

Protein Labeling: Linking fluorescent dyes or other reporter molecules to proteins for research purposes. axispharm.com

Surface Functionalization: Modifying the surfaces of nanoparticles or other materials with biomolecules. axispharm.com

While the resulting thiosuccinimide linkage is generally stable, some research has indicated it may be less robust under certain physiological conditions, leading to ongoing research into designing improved maleimide-type reagents. researchgate.net

The N-hydroxysuccinimide (NHS) ester is another critical functional group in this compound. NHS esters are highly reactive towards primary amines (-NH2), which are found at the N-terminus of proteins and on the side chain of the amino acid lysine (B10760008). thermofisher.comthermofisher.com The reaction between an NHS ester and a primary amine forms a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com

This reaction is most efficient in slightly alkaline conditions (pH 7-9). glenresearch.com NHS esters are a popular choice for bioconjugation due to their reactivity, selectivity, and the stability of the resulting amide bond. glenresearch.comrsc.org While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting products are less stable and can be hydrolyzed or displaced by amines. glenresearch.com

It is important to note that NHS esters are sensitive to moisture and can hydrolyze in aqueous solutions. glenresearch.comrsc.org Therefore, reactions involving NHS esters often require careful control of conditions and the use of a slight excess of the reagent to ensure efficient labeling. glenresearch.com

Maleimide Functional Group Reactivity in Bioconjugation

Structural Elucidation and Naming Conventions of this compound

The name "this compound" provides a clear description of the molecule's structure. "Mal" signifies the maleimide group, "amido" points to the amide linkage within the structure, "PEG6" indicates a polyethylene glycol spacer with six repeating units, and "NHS" denotes the N-hydroxysuccinimide ester. broadpharm.combroadpharm.com This systematic naming is common for PEG linkers and provides immediate insight into the compound's functional components.

Interactive Data Table for this compound

| Property | Value |

|---|---|

| CAS Registry Number | 1137109-21-7 broadpharm.comchemscene.comprecisepeg.commedchemexpress.comaxispharm.com |

| Molecular Formula | C26H39N3O13 broadpharm.comchemscene.comprecisepeg.commedchemexpress.comaxispharm.com |

| Molecular Weight | ~601.60 g/mol chemscene.commedchemexpress.com |

| Purity | Often >90-95% broadpharm.comprecisepeg.comaxispharm.com |

| Solubility | Soluble in DMSO, DCM, DMF broadpharm.com |

| Storage Condition | Typically -20°C broadpharm.commedchemexpress.com |

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O13/c30-21(5-8-28-22(31)1-2-23(28)32)27-7-10-37-12-14-39-16-18-41-20-19-40-17-15-38-13-11-36-9-6-26(35)42-29-24(33)3-4-25(29)34/h1-2H,3-20H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCPTIUOZBWCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioconjugation Strategies Utilizing Mal Amido Peg6 Nhs

Amine-Reactive Conjugation via NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a widely utilized functional group for targeting primary amines in bioconjugation. creative-proteomics.comthermofisher.com This reactivity is harnessed to label a variety of biomolecules.

Reaction Mechanism with Primary Amines on Biomolecules

The conjugation of Mal-amido-PEG6-NHS to biomolecules occurs through the reaction of its NHS ester group with primary amines (–NH2). thermofisher.comcreative-biolabs.com These amines are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl group of the NHS ester. creative-proteomics.com This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com

pH Dependence and Reaction Kinetics in Aqueous Solutions

The reaction between NHS esters and primary amines is highly dependent on the pH of the solution. lumiprobe.com For the reaction to proceed efficiently, the amine group must be in a deprotonated state, which makes it nucleophilic. Optimal reaction conditions are typically found in the pH range of 7.2 to 9. windows.netthermofisher.com At a lower pH, the amine group is protonated, rendering it non-reactive. lumiprobe.com

| pH Level | Effect on NHS Ester Conjugation |

| Acidic (below 7.2) | Primary amines are protonated and non-reactive. lumiprobe.com |

| Optimal (7.2 - 8.5) | Efficient formation of stable amide bonds. thermofisher.com |

| Alkaline (above 8.5) | Increased rate of NHS ester hydrolysis, reducing conjugation efficiency. lumiprobe.comthermofisher.com |

Labeling of Proteins and Peptides

Primary amines are abundant and readily accessible on the surface of proteins and peptides, making them ideal targets for labeling with NHS esters. thermofisher.com The reaction of this compound with these biomolecules results in the formation of stable amide bonds, allowing for the attachment of the maleimide-PEG6 moiety. thermofisher.com This is a common strategy used in creating antibody-drug conjugates, where a therapeutic agent is linked to an antibody. thermofisher.com A typical two-step procedure involves first reacting the amine-containing protein with an excess of the crosslinker, followed by the removal of the unreacted crosslinker before introducing the second molecule. windows.net

Conjugation to Amine-Modified Oligonucleotides

The NHS ester of this compound can also be used to label amine-modified oligonucleotides. broadpharm.comfujifilm.comimyjet.com By introducing a primary amine group to the oligonucleotide, it can be specifically targeted by the NHS ester. This reaction follows the same mechanism as with proteins and peptides, resulting in a stable amide linkage and providing a method to attach the maleimide-PEG6 group to the oligonucleotide for further conjugation. broadpharm.comimyjet.com

Thiol-Reactive Conjugation via Maleimide (B117702) Moiety

The maleimide group is a key component of this compound, enabling specific reactions with thiol groups.

Maleimide-Thiol Michael Addition Reaction Mechanism

The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition reaction. mdpi.comresearchgate.net This reaction is highly specific for thiols, particularly within a pH range of 6.5 to 7.5. windows.netmdpi.com In this pH range, the reaction with thiols is significantly faster than with amines. mdpi.com The reaction involves the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond, effectively linking the maleimide-containing molecule to the thiol-containing biomolecule. windows.net While the maleimide group is more stable than the NHS ester, it can undergo hydrolysis at a pH above 7.5, which reduces its specificity for thiols. windows.net The reaction is generally complete within 30 minutes to 2 hours at room temperature. windows.net

| Reactant | Functional Group | pH Range | Bond Formed |

| Mal-amido-PEG6-NHS | Primary Amine (-NH2) | 7.2 - 9.0 windows.netthermofisher.com | Amide thermofisher.com |

| Mal -amido-PEG6-NHS | Sulfhydryl (-SH) | 6.5 - 7.5 windows.net | Thioether windows.net |

Preservation of Biomolecule Functionality Post-conjugation

A critical consideration in bioconjugation is the retention of the biomolecule's native structure and function after modification. The mild reaction conditions required for this compound conjugation are instrumental in preserving the integrity of sensitive proteins and other biomolecules. uu.nlacs.org The ability to perform the conjugation at or near physiological pH (7.2-7.5) and room temperature helps to maintain the complex secondary and tertiary structures essential for biological activity. windows.netmdpi.com

The specificity of the maleimide group for cysteine residues offers a significant advantage. Since free sulfhydryl groups are less abundant on protein surfaces than primary amines, targeting them allows for more precise and controlled labeling, reducing the likelihood of modifying critical sites that could impair function. thermofisher.com Furthermore, cysteine residues involved in disulfide bonds are often not located at active sites, so their reduction and subsequent conjugation are less likely to disrupt the biomolecule's activity. thermofisher.com The hydrophilic PEG6 spacer also contributes to maintaining the solubility and, potentially, the functionality of the resulting conjugate. broadpharm.com

Orthogonal Bioconjugation with this compound

The distinct reactivity of the NHS ester and maleimide groups on this compound allows for orthogonal conjugation. This means that the two ends of the linker can be reacted sequentially and independently with different molecules, providing a high degree of control over the final conjugate structure. korambiotech.com This is particularly valuable in creating complex biomolecular assemblies, such as antibody-drug conjugates (ADCs). chemrxiv.org

A typical orthogonal strategy involves a two-step process. windows.net First, the NHS ester is reacted with a molecule containing primary amines (e.g., an antibody). korambiotech.com This reaction is generally performed at a pH between 7 and 9. windows.net After this initial reaction, any excess, unreacted this compound is removed, often through desalting or dialysis. windows.net The resulting maleimide-activated molecule is then introduced to a second molecule containing a free thiol group (e.g., a drug or a peptide), which reacts with the maleimide to form the final conjugate. windows.net This sequential approach minimizes the formation of undesirable homodimers or polymers. korambiotech.com

The ability to perform these reactions under different optimal pH conditions further enhances the orthogonality. For instance, the amine reaction can be carried out at a slightly higher pH to ensure efficiency, followed by adjusting the pH to the optimal range of 6.5-7.5 for the thiol-maleimide coupling.

Multi-step Conjugation Protocols and Intermediate Derivatization

The heterobifunctional nature of this compound lends itself to multi-step conjugation protocols, often involving the derivatization of one of the biomolecules as an intermediate step. korambiotech.com For example, if a protein of interest does not have a naturally occurring free cysteine, one can be introduced through site-directed mutagenesis or by reacting primary amines with a reagent like 2-iminothiolane (B1205332) (Traut's Reagent) or N-succinimidyl S-acetylthioacetate (SATA) to introduce a sulfhydryl group. thermofisher.comkorambiotech.com

A common multi-step protocol is as follows:

Activation of the First Molecule: The amine-containing molecule is reacted with a molar excess of this compound to attach the linker via the NHS ester. windows.net

Purification: Excess, unreacted crosslinker is removed using techniques like size-exclusion chromatography (desalting columns) or dialysis to prevent it from reacting in the subsequent step. windows.net

Introduction of the Second Molecule: The purified, maleimide-activated first molecule is then reacted with the thiol-containing second molecule. windows.net

This step-wise approach is crucial for creating well-defined heteroconjugates and is widely employed in the development of targeted therapeutics and diagnostic reagents. korambiotech.comthermofisher.com The intermediate, the maleimide-functionalized molecule, can often be isolated and characterized before proceeding to the final conjugation step.

Applications of Mal Amido Peg6 Nhs in Biomedical Research

Antibody-Drug Conjugates (ADCs) Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. huatengsci.comfujifilm.commedchemexpress.com Mal-amido-PEG6-NHS is instrumental in the construction of these complex molecules. medkoo.commedchemexpress.commedchemexpress.com

Linker Functionality in ADC Design

The polyethylene (B3416737) glycol (PEG) portion of the linker serves several important functions. It increases the water solubility of the ADC, which is particularly beneficial when dealing with hydrophobic cytotoxic drugs. huatengsci.com This enhanced solubility helps to prevent aggregation of the ADC molecules. researchgate.net The PEG spacer also provides flexibility and can influence the pharmacokinetic properties of the conjugate. jenkemusa.com

| Component | Reactive Group | Target on Biomolecule | Bond Formed | Key Function |

|---|---|---|---|---|

| This compound | NHS Ester | Primary Amines (e.g., Lysine (B10760008) on Antibody) | Amide | Antibody Conjugation |

| This compound | Maleimide (B117702) | Thiols (e.g., on Cytotoxic Drug) | Thioether | Payload Conjugation |

| PEG6 Spacer | N/A | N/A | N/A | Increases solubility, stability, and flexibility |

Targeted Drug Delivery Mechanisms in Oncology

The fundamental principle of ADCs in oncology is to selectively deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing damage to healthy tissues. nih.gov The monoclonal antibody component of the ADC recognizes and binds to specific antigens that are overexpressed on the surface of tumor cells. fujifilm.comnih.gov This targeted binding initiates the internalization of the ADC-antigen complex into the cancer cell. medchemexpress.com

Once inside the cell, the ADC is typically trafficked to the lysosome, a cellular organelle containing various degradative enzymes. medchemexpress.com In the case of ADCs constructed with non-cleavable linkers like this compound, the entire antibody-linker-drug conjugate is degraded. This process ultimately releases the cytotoxic payload, which can then exert its cell-killing effect. axispharm.com The targeted nature of this delivery mechanism allows for the use of highly potent cytotoxic drugs that would be too toxic for systemic administration. google.com The specificity of the antibody ensures that the drug is concentrated at the tumor site, leading to a more effective treatment with a potentially wider therapeutic window. medchemexpress.comnih.gov

Enhancement of Drug Efficacy and Reduction of Off-target Effects

The hydrophilic PEG spacer also plays a role in reducing off-target effects. By increasing the solubility of the ADC, it can prevent aggregation, which might otherwise lead to faster clearance from the body or unintended interactions with other biological components. researchgate.net Furthermore, the PEG linker can shield the cytotoxic drug from the surrounding environment, potentially reducing immunogenicity and improving the pharmacokinetic profile of the ADC. biopharminternational.com This can lead to a longer circulation half-life, allowing more time for the ADC to reach its target tumor cells. axispharm.com

Protein and Peptide PEGylation and Modification

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to proteins, peptides, or other molecules. broadpharm.combiochempeg.com This modification can significantly improve the therapeutic properties of biomolecules. This compound is a valuable reagent in this field due to its specific reactive ends. axispharm.com

Site-Specific Modification Approaches

Site-specific modification, or site-specific PEGylation, aims to attach PEG chains to a precise location on a protein or peptide. pharmtech.comnih.gov This approach is highly desirable as it results in a homogeneous product with predictable properties, in contrast to random PEGylation which can lead to a heterogeneous mixture of molecules with varying activity and stability. pharmtech.comresearchgate.net

The heterobifunctional nature of this compound facilitates site-specific modification. For instance, a protein can be genetically engineered to have a single, reactive cysteine residue at a specific site. nih.gov The maleimide group of this compound will then selectively react with the thiol group of this cysteine. precisepeg.comnih.gov Subsequently, the NHS ester end can be used to conjugate another molecule of interest, or it can be quenched if only the PEGylation itself is desired. This allows for precise control over the location of the PEGylation, which is critical for preserving the biological activity of the protein. pharmtech.comnih.gov

| Modification Site | Reactive Group on Linker | Key Advantage | Relevant Amino Acid |

|---|---|---|---|

| Engineered Single Cysteine | Maleimide | High specificity, homogeneous product | Cysteine |

| N-terminus | NHS Ester | Can be selective under controlled pH | N-terminal amine |

| C-terminus | Requires specific engineering | Avoids modification of active sites | Engineered C-terminal Cysteine |

N-terminal and Cysteine Residue Conjugation

This compound provides the chemical tools for specific conjugation to both N-terminal and cysteine residues.

N-terminal Conjugation: The NHS ester of this compound reacts with primary amines. biochempeg.comthermofisher.com While proteins typically have multiple lysine residues with primary amine side chains, the N-terminus of a protein also has a primary amine. researchgate.net By carefully controlling the pH of the reaction, it is possible to selectively target the N-terminal amine, as it generally has a lower pKa than the epsilon-amino group of lysine residues. biopharminternational.comfluorofinder.com Performing the conjugation at a lower pH (around 7 or below) can favor modification at the N-terminus. biopharminternational.com

Cysteine Residue Conjugation: The maleimide group of this compound has a high specificity for the thiol group of cysteine residues. precisepeg.comaxispharm.com This reaction is efficient and forms a stable thioether bond, typically at a pH range of 6.5-7.5. medkoo.combroadpharm.com Cysteine is a relatively rare amino acid in proteins, which makes it an excellent target for site-specific modification. nih.gov By introducing a cysteine residue at a desired location through protein engineering, researchers can precisely control where the this compound molecule attaches. nih.govcreative-biolabs.com This strategy is widely used to create well-defined protein-drug conjugates, PEGylated proteins, and other modified biomolecules for therapeutic and research purposes. nih.gov

Influence on Protein Activity and Stability

The conjugation of this compound to proteins can significantly impact their activity and stability. The PEG6 spacer, a chain of six polyethylene glycol units, is particularly important in this regard. This flexible, hydrophilic chain can enhance the solubility of the modified protein and reduce steric hindrance, which is the slowing of chemical reactions due to molecular bulk. axispharm.comaxispharm.com By providing a physical spacer, the PEG chain can prevent the conjugated molecule from interfering with the protein's active site, thereby preserving its biological function.

Furthermore, the process of "PEGylation," or the attachment of PEG chains to molecules, is known to improve the stability of proteins. axispharm.com This modification can protect the protein from enzymatic degradation and reduce its immunogenicity, which is the ability to provoke an immune response. psyclopeptide.com The covalent bond formed between the maleimide group of the linker and a thiol group (such as from a cysteine residue) on the protein, or between the NHS ester and a primary amine on the protein, ensures a stable and lasting modification. axispharm.combroadpharm.com

Table 1: Effects of PEGylation on Protein Properties

| Property | Effect of PEGylation | Reference |

|---|---|---|

| Solubility | Increases water solubility | axispharm.comprecisepeg.com |

| Steric Hindrance | Reduces steric hindrance | axispharm.com |

| Stability | Enhances stability | axispharm.com |

| Bioavailability | Enhances bioavailability | axispharm.com |

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative molecules designed to selectively degrade specific proteins within a cell. medchemexpress.commedchemexpress.com These heterobifunctional molecules consist of two distinct ligands connected by a linker. medchemexpress.commedchemexpress.com One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery. medchemexpress.com

Linker Optimization for E3 Ubiquitin Ligase and Target Protein Interaction

The linker component of a PROTAC is not merely a passive spacer; its length and composition are critical for the successful formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.comnih.gov The flexibility and length of the PEG6 chain in this compound play a crucial role in orienting the two ligands for optimal interaction with their respective protein partners. medchemexpress.com Researchers often synthesize and screen PROTACs with varying PEG linker lengths to identify the optimal distance and geometry required for efficient ubiquitination and subsequent degradation of the target protein. biochempeg.com The ability to use PEG linkers of different lengths allows for the systematic optimization of PROTAC activity. biochempeg.com

Nanotechnology and Nanomaterial Functionalization

The unique properties of this compound also make it a valuable tool in the field of nanotechnology, particularly for the modification and functionalization of nanoparticles and other biomaterials. axispharm.comaxispharm.com

Surface Modification of Nanoparticles and Biomaterials

This compound can be used to modify the surfaces of nanoparticles and biomaterials. axispharm.comaxispharm.com For instance, the NHS ester can react with primary amine groups present on the surface of a nanoparticle, covalently attaching the linker. This leaves the maleimide group exposed and available for further conjugation with thiol-containing molecules, such as peptides or proteins. axispharm.com This strategy allows for the precise, covalent attachment of biomolecules to nanoparticle surfaces. axispharm.com

Improved Biocompatibility and Stability of Modified Surfaces

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Polyethylene glycol (PEG) |

Development of Imaging Agents and Diagnostic Tools

The unique architecture of this compound makes it a valuable reagent in the construction of sophisticated imaging agents and diagnostic tools. Its heterobifunctional nature, featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, allows for the sequential and specific conjugation of two different molecular entities. broadpharm.comcreative-biolabs.com The NHS ester readily reacts with primary amines (-NH2) found on proteins, antibodies, or amine-modified biomolecules. creative-biolabs.combroadpharm.com The maleimide group, in turn, specifically and efficiently reacts with thiol (sulfhydryl) groups. broadpharm.com

This dual reactivity is leveraged to link targeting moieties to signaling moieties. For instance, an antibody with high affinity for a cancer-specific antigen can be conjugated to the NHS ester end of the linker. Subsequently, an imaging molecule, such as a fluorescent dye or a metal-chelating agent carrying a radionuclide, can be attached to the maleimide group via a thiol handle. The intervening polyethylene glycol (PEG) chain, consisting of six ethylene (B1197577) glycol units, enhances the water solubility of the resulting conjugate and provides spatial separation between the two conjugated molecules, which can help preserve their individual functions by reducing steric hindrance. broadpharm.com

This modular approach is instrumental in creating targeted imaging probes for techniques like fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.com In the field of diagnostics, such as immunohistochemistry, this compound can be used to label detection antibodies, allowing for the visualization of specific antigens within tissue samples.

Hydrogel Formation and Modification for Biomedical Applications

Hydrogels, which are highly hydrated, cross-linked polymer networks, serve as synthetic analogs of the extracellular matrix in tissue engineering and regenerative medicine. nih.gov While this compound is not typically a primary crosslinking agent for forming the bulk hydrogel network, it is a critical tool for modifying hydrogels and incorporating bioactive molecules. Its functionality allows for the tethering of amine-containing molecules, such as peptides, growth factors, or proteins, to the hydrogel matrix.

The process involves first reacting the NHS ester of this compound with the bioactive molecule. This functionalized molecule, now equipped with a terminal maleimide group, can then be incorporated into the hydrogel during its formation. This is commonly achieved through a Michael-type addition reaction where the maleimide group reacts with thiol-functionalized polymers or crosslinkers, such as thiolated chitosan (B1678972) or multi-arm PEG-thiol. nih.gov This strategy ensures the covalent and stable integration of the bioactive factor within the hydrogel scaffold.

Cross-linking in Hydrogel Systems

The primary cross-linking chemistry involving the maleimide group is the Michael-type addition reaction with a thiol. nih.govnih.gov This reaction is highly specific and proceeds efficiently under physiological conditions (pH 6.5-7.5), a significant advantage for applications involving sensitive biological components like cells. nih.govresearchgate.net Hydrogels based on maleimide-thiol chemistry exhibit improved reaction kinetics and high cross-linking efficiency compared to other systems. nih.govresearchgate.net

This compound facilitates the introduction of specific functionalities into these systems. For example, a research team designed a rapidly forming adhesive hydrogel using a polyethylene glycol-maleimide modified polypeptide as a crosslinker for thiolated chitosan. nih.gov While a different molecule, this demonstrates the principle of using maleimide-functionalized components. This compound would allow for the pre-functionalization of a desired amine-containing peptide or protein, which could then be cross-linked into a thiol-bearing polymer network to create a bioactive hydrogel. The table below summarizes key aspects of maleimide-based hydrogel cross-linking.

| Feature | Description | Research Finding |

| Reaction Type | Michael-type addition | The reaction between maleimide and thiol groups is rapid and specific at physiological pH, making it suitable for in situ gelation. nih.govnih.gov |

| Precursors | Multi-arm PEG-maleimide (e.g., PEG-4MAL) and dithiol crosslinkers (e.g., peptides). nih.govresearchgate.net | PEG-4MAL hydrogels show excellent cytocompatibility and stoichiometric incorporation of bioligands. researchgate.net |

| Bio-functionalization | Amine-containing molecules (peptides, proteins) can be tethered to the network using a linker like this compound. | The NHS ester reacts with the amine, and the maleimide reacts with thiols in the hydrogel backbone, covalently linking the molecule. broadpharm.comcreative-biolabs.com |

| Gelation Time | Can be modulated from seconds to minutes. google.com | Gelation time is influenced by factors such as pH, temperature, and reactant concentrations. google.com |

This table was generated by the author based on the cited research findings.

Modulating Hydrogel Properties for Tissue Engineering

The ability to precisely control the biochemical and mechanical properties of hydrogels is paramount for tissue engineering applications, as these properties direct cell behavior, including adhesion, proliferation, and differentiation. bohrium.comnih.gov The use of this compound to incorporate specific biological signals is a key strategy for modulating hydrogel function.

By controlling the concentration of tethered cell-adhesive peptides (e.g., containing the RGD sequence) or growth factors, the biological performance of the scaffold can be fine-tuned. nih.gov Research has shown that the choice of cross-linking chemistry significantly impacts the final properties of the hydrogel. nih.govresearchgate.net For instance, maleimide-cross-linked PEG hydrogels exhibit different swelling ratios and mechanical moduli compared to those formed with acrylate (B77674) or vinyl sulfone chemistries, which in turn affects cell viability and function. nih.gov

The incorporation of specific molecules can also influence the hydrogel's mechanical stiffness, a critical factor for mimicking the properties of native tissues, from very soft neural tissue to stiffer bone tissue. nih.govresearchgate.net Therefore, linkers like this compound provide a mechanism to chemically engineer hydrogels with tailored biological and mechanical profiles for specific tissue engineering goals, such as cardiac, bone, or cartilage regeneration. bohrium.com

Ligand-Directed Chemistry and Scaffold Design

This compound is a key enabler of ligand-directed chemistry, a strategy for the site-selective modification of proteins and the precise design of functional scaffolds. whiterose.ac.uk This approach aims to attach proteins or other ligands to a surface or biomaterial in a controlled orientation, thereby preserving their biological activity, which is often lost during non-specific conjugation. whiterose.ac.uk

In one application, this compound was used to synthesize multivalent ligands designed to target specific cell surface receptors. uu.nl A high-affinity ligand was first functionalized with the linker via its NHS ester group. This new construct, now bearing a maleimide group, was then reacted with a custom-synthesized scaffold containing multiple thiol groups, resulting in a multivalent presentation of the ligand. uu.nl This precise architectural control is crucial for enhancing the avidity and biological effect of the ligands. uu.nl

This linker can also be used to functionalize surfaces for creating protein-binding arrays or bioactive biomaterials. For example, a surface can be treated to expose thiol groups, which can then react with a molecule that has been pre-functionalized with this compound, effectively immobilizing it onto the scaffold. whiterose.ac.uk

Nucleic Acid Conjugation (e.g., Oligonucleotides)

The conjugation of nucleic acids, such as DNA or RNA oligonucleotides, to other molecules is fundamental for various applications in diagnostics, therapeutics, and nanotechnology. broadpharm.comchemscene.com this compound serves as an efficient linker for this purpose.

The process typically involves an oligonucleotide that has been synthesized with a primary amine modification at one of its termini. The NHS ester of this compound reacts selectively with this amine group, forming a stable amide bond. broadpharm.comcreative-biolabs.combroadpharm.com This reaction yields an oligonucleotide that is now functionalized with a PEG linker and a terminal maleimide group. This maleimide-activated oligonucleotide is a versatile intermediate that can be readily conjugated to any molecule containing a free thiol group, such as a cysteine residue on a peptide or protein, a thiol-modified surface, or a fluorescent label. broadpharm.combroadpharm.com The hydrophilic PEG6 spacer helps to increase the aqueous solubility of the oligonucleotide and minimizes potential steric hindrance between the oligonucleotide and its conjugation partner. broadpharm.com

Advanced Research Considerations and Future Directions

Impact of PEG Spacer Length and Heterogeneity on Conjugate Properties

The length and uniformity of the PEG spacer in linkers like Mal-amido-PEG6-NHS are critical determinants of the final conjugate's characteristics.

Research Findings:

Solubility and Aggregation: The hydrophilic nature of the PEG chain increases the water solubility of the final conjugate. chempep.cominterchim.fr This is particularly beneficial when conjugating hydrophobic molecules, as it can mitigate aggregation issues. rsc.org Studies have shown that incorporating a PEG8 spacer enhances the solubility of certain antibody-drug conjugates (ADCs). rsc.org

Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic volume of the conjugated molecule. rsc.org This increased size reduces renal clearance, leading to a longer circulation half-life in the body. chempep.comrsc.org

Immunogenicity: PEG chains can create a "stealth effect" by forming a hydration shell around the conjugated molecule, which can reduce recognition by the immune system and thus lower its immunogenicity. chempep.comrsc.org However, the potential for anti-PEG antibodies to develop remains a consideration, which can lead to accelerated clearance. chempep.com

Conjugation Efficiency: The length of the PEG spacer can influence the efficiency of the conjugation reaction. In one study, intermediate length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher drug loading on an antibody compared to shorter (PEG4) or longer (PEG24) spacers. rsc.org

Heterogeneity: Traditional PEGylation methods often use polydisperse PEG reagents, resulting in a heterogeneous mixture of conjugates with varying PEG chain lengths. rsc.org This heterogeneity can complicate characterization and regulatory approval. enovatia.com The use of discrete PEG (dPEG®) linkers, such as this compound, which have a defined molecular weight, eliminates this source of heterogeneity, leading to a more uniform product. enovatia.com

Interactive Data Table: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| PEG Spacer Length | Resulting DAR |

| PEG4 | 2.5 |

| PEG6 | 5.0 |

| PEG8 | 4.8 |

| PEG12 | 3.7 |

| PEG24 | 3.0 |

This data is based on a study conjugating maleimide-PEGx-MMAD to reduced trastuzumab and illustrates how spacer length can impact conjugation efficiency. rsc.org

Comparative Studies with Other Heterobifunctional Linkers

The performance of this compound is often evaluated in comparison to other linkers to determine the optimal choice for a specific application.

Research Findings:

SMCC: A common non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), provides a direct comparison for maleimide-NHS ester linkers. thermofisher.com Linkers like this compound, which incorporate a PEG spacer, generally offer improved solubility and reduced aggregation compared to their non-PEG counterparts like SMCC. thermofisher.com

Cleavable vs. Non-cleavable Linkers: this compound creates a stable, non-cleavable thioether bond. iris-biotech.de In the context of ADCs, non-cleavable linkers require the degradation of the antibody within the target cell's lysosome to release the payload. nih.gov This can lead to higher specificity compared to some cleavable linkers that might release the drug prematurely. nih.gov However, cleavable linkers, such as those containing dipeptides (e.g., Val-Cit) that are substrates for lysosomal proteases, can offer a more defined drug release mechanism. nih.govalmacgroup.com Studies have shown that both cleavable and non-cleavable linkers can produce highly potent ADCs, with the optimal choice being target-dependent. rsc.org

Linkers with Different Chemistries: While maleimide-thiol conjugation is widely used, concerns about the potential for retro-Michael addition, leading to deconjugation, have prompted the development of alternative strategies. researchgate.netcreativepegworks.com Novel maleimide-based linkers, such as those with N-aryl substitutions or piperazine (B1678402) motifs, have been designed to form more stable conjugates. researchgate.netnih.govacs.org

Development of Novel Reaction Chemistries with this compound

While the primary reactions of this compound involve its maleimide (B117702) and NHS ester groups, researchers are exploring novel chemical strategies to expand its utility.

Research Findings:

Stabilization of the Thioether Bond: To address the potential reversibility of the maleimide-thiol linkage, methods to stabilize the resulting thiosuccinimide ring are being investigated. iris-biotech.de One approach involves hydrolysis of the ring, which can be promoted by adjacent chemical groups designed into the linker. iris-biotech.de Another strategy involves a transcyclization reaction to form a more stable structure. creativepegworks.com

Click Chemistry: The core components of this compound can be incorporated into more complex systems using "click chemistry." For example, the NHS ester could be used to attach the linker to a molecule that also contains an azide (B81097) or alkyne group, allowing for subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.

PROTACs: this compound is utilized as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). glpbio.commedchemexpress.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. glpbio.commedchemexpress.com

Computational Modeling and Simulation of Conjugation Processes

Computational tools are increasingly being used to predict and understand the behavior of bioconjugates.

Research Findings:

Predicting Conjugate Structure and Dynamics: Molecular dynamics simulations can be used to model the three-dimensional structure of a PEGylated protein and understand how the PEG chain affects its flexibility and interactions with other molecules.

Understanding PEG Conformation: Infrared spectroscopy and other techniques, complemented by computational models, have been used to study the conformation of PEG chains in aqueous solutions, revealing that each oxygen atom in the chain is hydrogen-bonded to approximately three water molecules. rsc.org

Modeling Hydrogel Properties: Computational modeling has been employed to understand the properties of hydrogels formed using multi-arm PEG-NHS esters, which is relevant to the broader class of PEG-based crosslinkers. jenkemusa.com

Analytical Method Development for Conjugate Characterization

The complexity of bioconjugates necessitates the use of sophisticated analytical techniques to ensure their quality and consistency.

Research Findings:

Mass Spectrometry (MS): MS is a primary tool for characterizing PEGylated proteins. researchgate.net High-resolution MS (HRMS) can determine the elemental composition of the linker and drug, while LC-MS/MS is used for peptide mapping to identify conjugation sites. enovatia.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly size-exclusion chromatography (SEC) and reversed-phase (RP)-HPLC, are used to separate and quantify the conjugate from unreacted starting materials and to assess the drug-to-antibody ratio (DAR). nih.govchromatographyonline.com SEC is particularly useful for resolving and quantifying size variants of the conjugate. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the full structural characterization of the drug-linker and for assessing the higher-order structure of the final conjugate. enovatia.comnih.gov

Dynamic Light Scattering (DLS): DLS can be used to measure the molecular radii of PEGylated proteins, providing information on their size and whether the PEG is linear or branched. nih.gov

Interactive Data Table: Common Analytical Techniques for Conjugate Characterization

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Average molecular weight, degree of PEGylation, identification of conjugation sites. researchgate.netnih.gov |

| HPLC (SEC, RP) | Purity, separation of conjugate from reactants, DAR assessment, size variants. nih.govchromatographyonline.com |

| NMR Spectroscopy | Detailed structural characterization, assessment of higher-order structure. enovatia.comnih.gov |

| Dynamic Light Scattering (DLS) | Molecular size, discrimination between linear and branched PEGs. nih.gov |

Regulatory Science Perspectives for Biomedical Applications (Research Grade Compound)

While this compound is often supplied as a research-grade compound, its potential use in therapeutic candidates necessitates an understanding of regulatory science principles. broadpharm.commedkoo.comimyjet.com

Research Findings:

Defining Regulatory Science: Regulatory science is the science of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. nih.gov

Characterization Requirements: For investigational new drugs (INDs), such as ADCs, regulatory agencies require rigorous characterization of the final product. enovatia.com This includes confirming the amino acid sequence, glycosylation pattern, and post-translational modifications of the antibody, as well as identifying impurities at levels of 0.1% or higher. enovatia.com

Raw Material Control: The quality of the final bioconjugate is dependent on the quality of the raw materials, including the linker. enovatia.com For therapeutic applications, a transition from research-grade to Good Manufacturing Practice (GMP)-grade linkers would be required. broadpharm.com

Importance of Homogeneity: The use of discrete PEG linkers that eliminate heterogeneity is advantageous from a regulatory perspective, as it leads to a more well-defined product that is easier to characterize and manufacture consistently. enovatia.com

Future Directions: The field of regulatory science is continually evolving, with a focus on modernizing toxicology, stimulating innovation in clinical evaluation, and harnessing diverse data to improve health outcomes. hmcrs.orgnih.gov

Q & A

Q. What is the mechanistic role of Mal-amido-PEG6-NHS in protein conjugation strategies?

this compound contains two reactive groups: a maleimide for thiol (-SH) conjugation and an NHS ester for primary amine (-NH2) labeling. The PEG6 spacer enhances hydrophilicity, improving solubility in aqueous buffers during crosslinking. To use this reagent, first react the NHS ester with amines (e.g., lysine residues or amine-modified oligonucleotides) at pH 7–9, then conjugate the maleimide with thiol-containing molecules (e.g., cysteine residues or thiolated DNA). The PEG spacer minimizes steric hindrance between biomolecules .

Q. How do buffer conditions influence the conjugation efficiency of this compound?

- pH : NHS esters react optimally at pH 8.5–9.0. Maleimide-thiol reactions prefer pH 6.5–7.5 to avoid hydrolysis.

- Competing nucleophiles : Avoid Tris or other amine-containing buffers during NHS ester conjugation. Use HEPES or PBS for compatibility.

- Reducing agents : Add after maleimide-thiol conjugation to prevent disulfide reduction (e.g., TCEP or DTT added post-reaction).

- Temperature : Reactions proceed efficiently at 4°C (to minimize hydrolysis) or room temperature (for faster kinetics) .

Q. What are the storage and handling protocols for this compound to ensure stability?

- Storage : Store lyophilized powder at -20°C (stable for 3 years). Dissolved in DMSO or DMF, store at -80°C (stable for 2 years). Avoid freeze-thaw cycles.

- Handling : Prepare fresh solutions before use. Protect from light and moisture. For aqueous reactions, add PEG6-NHS to solvents first, then dilute into reaction buffers to prevent precipitation (solubility <1 mg/mL in water) .

Advanced Research Questions

Q. How can this compound be optimized for PROTAC design to balance linker length and target engagement?

The PEG6 spacer (~27.6 Å) provides flexibility for E3 ligase and target protein engagement in PROTACs. To optimize:

- Linker length : Compare PEG6 with shorter (PEG4) or longer (PEG8) spacers using cellular degradation assays (e.g., Western blot for target protein levels).

- Steric effects : Use Förster resonance energy transfer (FRET) or cryo-EM to validate ternary complex formation.

- Solubility : Adjust solvent polarity (e.g., DMSO:PBS ratios) to prevent aggregation during synthesis .

Q. How to troubleshoot incomplete conjugation reactions involving this compound?

- Step 1 : Confirm reagent integrity via LC-MS (expected molecular weight: 601.6 g/mol).

- Step 2 : Quantify free amines/thiols pre- and post-conjugation using Ellman’s assay (thiols) or TNBS assay (amines).

- Step 3 : Adjust molar ratios (typically 1.5–3x molar excess of PEG6-NHS over target molecules).

- Step 4 : Analyze conjugates via SDS-PAGE (shift in molecular weight) or size-exclusion chromatography .

Q. What strategies mitigate hydrolysis or side reactions of this compound in complex biological systems?

- Maleimide stability : Use stabilized maleimides (e.g., bromomaleimide) or perform reactions under argon to minimize hydrolysis.

- NHS ester kinetics : Shorten reaction times (<2 hours) or use sulfo-NHS esters for improved aqueous stability.

- Crosslinker alternatives : Compare with homo-bifunctional crosslinkers (e.g., DSG) to assess non-specific binding .

Q. How to design controlled drug-release systems using this compound in nanocarrier synthesis?

- Dual conjugation : Attach targeting ligands (via NHS-amine) and drugs (via maleimide-thiol) to PEGylated nanoparticles.

- Release kinetics : Monitor drug release under reducing conditions (e.g., glutathione) using HPLC or fluorescence quenching.

- Stability assays : Use dynamic light scattering (DLS) to assess nanoparticle aggregation post-conjugation .

Methodological Best Practices

| Parameter | Recommended Conditions | Analytical Tools |

|---|---|---|

| NHS-amine reaction | pH 8.5, 2–4 hours, 4°C | TNBS assay, SDS-PAGE |

| Maleimide-thiol reaction | pH 7.0, 1–2 hours, RT | Ellman’s assay, LC-MS |

| Solubility optimization | DMSO:PBS (1:4 v/v), sonication | DLS, UV-Vis spectroscopy |

| PROTAC validation | Western blot, cellular viability assays | FRET, cryo-EM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.